1,2-DI(Pyrazin-2-YL)benzene
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Overview
Description
1,2-DI(Pyrazin-2-YL)benzene is an organic compound with the molecular formula C14H10N4. It is a derivative of benzene where two pyrazine rings are attached to the benzene ring at the 1 and 2 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-DI(Pyrazin-2-YL)benzene typically involves the reaction of 1,2-dibromobenzene with pyrazine in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2-DI(Pyrazin-2-YL)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can result in halogenated derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2-DI(Pyrazin-2-YL)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved are still under investigation, but initial studies suggest that it may inhibit certain enzymes or interfere with DNA replication .
Comparison with Similar Compounds
Similar Compounds
1,3-Di(2-pyridyl)benzene: Similar in structure but with pyridine rings instead of pyrazine rings.
1,2-Di(2-pyridyl)benzene: Another structural isomer with pyridine rings.
1,2-Di(4-pyridyl)benzene: Similar compound with pyridine rings at different positions.
Uniqueness
1,2-DI(Pyrazin-2-YL)benzene is unique due to the presence of pyrazine rings, which impart different electronic and steric properties compared to pyridine rings.
Properties
Molecular Formula |
C14H10N4 |
---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
2-(2-pyrazin-2-ylphenyl)pyrazine |
InChI |
InChI=1S/C14H10N4/c1-2-4-12(14-10-16-6-8-18-14)11(3-1)13-9-15-5-7-17-13/h1-10H |
InChI Key |
BLQIYMGPEBJSOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN=C2)C3=NC=CN=C3 |
Origin of Product |
United States |
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